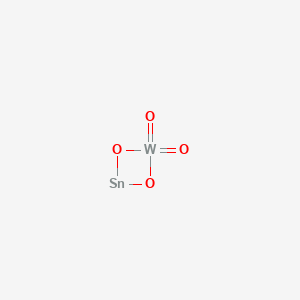

Tin tungstate

Description

Properties

Molecular Formula |

O4SnW |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

1,3-dioxa-2λ2-stanna-4λ6-tungstacyclobutane 4,4-dioxide |

InChI |

InChI=1S/4O.Sn.W |

InChI Key |

XYZSNCGFOMVMIA-UHFFFAOYSA-N |

Canonical SMILES |

O=[W]1(=O)O[Sn]O1 |

Synonyms |

SnWO4 tin tungstate |

Origin of Product |

United States |

Significance of Metal Tungstates in Advanced Functional Materials

Metal tungstates, a class of inorganic compounds with the general formula MWO4, are emerging as significant players in the field of advanced functional materials. acs.orgrsc.org Their versatile physicochemical properties, including excellent electrical conductivity and electrochemical characteristics, make them suitable for a wide range of applications. rsc.orgresearchgate.net These applications span across various technological domains, including scintillators, phosphors for white light-emitting diodes, supercapacitors, lithium-ion batteries, and laser host materials. researchgate.net More recently, their potential has been explored in heterogeneous catalysis, gas and humidity sensors, electrochromic devices, and optical recording. researchgate.net

Transition metal tungstates, such as those with iron, cobalt, nickel, and copper (FeWO4, CoWO4, NiWO4, and CuWO4), are ternary oxide semiconductors that have garnered considerable attention for their photoelectrochemical, electrocatalytic, and luminescent properties. researchgate.netcdmf.org.br The nature of the transition metal plays a crucial role in determining the optical and photocatalytic properties of these MWO4 type compounds. rsc.org For instance, the arrangement of atoms in the crystal structure, whether wolframite-type or scheelite-type, is influenced by the size of the metal cation. researchgate.netcdmf.org.br The unique electronic and magnetic properties of these materials, such as the high p-type conductivity exhibited by some, are a result of localized transition-metal d states. rsc.org The development of nanostructured metal tungstates has further expanded their potential by offering customized properties for specific applications. rsc.org

Evolution of Research Trajectories for Tin Tungstate

The scientific journey of tin tungstate (B81510) (SnWO4) began in the 1970s with the initial reporting of its crystalline structures, identifying both a low-temperature (α) and a high-temperature (β) phase. mdpi.com The α-SnWO4 phase possesses an orthorhombic structure and is stable below 670°C, while the β-SnWO4 phase has a cubic structure and forms at temperatures above 670°C. mdpi.com Early research focused on understanding these fundamental structural properties. rsc.org

Over the years, research has evolved to explore various synthesis methods to control the morphology and properties of tin tungstate. researchgate.netsemanticscholar.org Techniques such as hydrothermal methods, solid-state reactions, and magnetron sputtering have been employed to synthesize the α-phase. researchgate.net The synthesis of the β-phase is more demanding, typically requiring high-temperature solid-phase methods. researchgate.net The development of solution-phase synthesis techniques, like the solvothermal approach, has enabled the creation of α-SnWO4 nanosheets with high crystallinity and enhanced surface area, which in turn improves their performance in photocatalytic applications. figshare.comacs.org

A significant portion of recent research has been dedicated to investigating the photocatalytic and photoelectrochemical (PEC) applications of this compound. mdpi.comrsc.orgresearchgate.net Its narrow band gap and suitable band positions make it a promising candidate for visible-light-driven applications, including water splitting and the degradation of organic pollutants. mdpi.comresearchgate.net Researchers have focused on strategies like morphology control, doping, and creating composite materials to enhance its catalytic activity and stability. mdpi.com For example, the creation of nanocomposites with materials like reduced graphene oxide has been shown to improve photocatalytic efficacy by reducing the recombination of charge carriers. researchgate.net

Current Paradigms and Future Outlook in Tin Tungstate Materials Science

Solution-Based Synthesis Approaches

Solution-based methods are widely favored for synthesizing this compound nanomaterials due to their ability to offer precise control over reaction parameters, leading to products with tailored characteristics. These "wet-chemical" routes generally involve the reaction of tin and tungsten precursors in a liquid medium.

Hydrothermal and solvothermal syntheses are prominent techniques for producing crystalline this compound nanostructures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. rhhz.net The key advantage is the ability to crystallize products directly from the solution, often without the need for high-temperature post-annealing. google.com

The morphology and crystal phase (α-SnWO₄ or β-SnWO₄) of the resulting this compound are highly dependent on several experimental parameters. colab.ws These include the choice of precursors (e.g., tin(II) chloride, sodium tungstate), the solvent system, reaction temperature, time, pH, and the use of structure-directing agents or surfactants like cetyltrimethylammonium bromide (CTAB). mdpi.commdpi.com For instance, by adjusting the water-to-ethylene glycol ratio in a solvothermal process, researchers have successfully synthesized α-SnWO₄ nanostrips and nanosheets. mdpi.com Similarly, flower-like α-SnWO₄ has been obtained under neutral conditions using a CTAB-assisted hydrothermal method. mdpi.com

A notable application of the hydrothermal method is the conversion of tungsten oxide (WO₃) thin films into α-SnWO₄ thin films by reacting them with an aqueous tin(II) chloride solution. rhhz.net The morphology of the resulting film can be tuned from sponge-like platelets to sharp nanowires by simply changing the pH of the reaction solution from 1 to 7. rhhz.net

Table 1: Influence of Hydrothermal/Solvothermal Parameters on this compound Morphology

| Precursors | Solvent System | Temperature | Time | Additive/pH | Resulting Morphology |

| SnCl₂·2H₂O, Na₂WO₄·2H₂O | Water | 120-180°C | 24 h | - | Reddish-brown precipitate |

| SnCl₂, Na₂WO₄ | Water | 160°C | 12 h | CTAB | Flower-like α-SnWO₄ |

| SnCl₂, Na₂WO₄ | Water/Ethylene (B1197577) Glycol | - | - | Varied solvent ratio | α-SnWO₄ nanostrips and nanosheets |

| WO₃ film, SnCl₂ solution | Water | 180°C | 24 h | pH adjusted to 1, 4, or 7 | Sponge-like platelets (pH 1) to sharp nanowires (pH 7) |

| Tin (II) chloride dihydrate, Sodium tungstate (IV) dihydrate | Ethylene Glycol | - | - | CTAB, NaOH | Tungsten-modified Sn₃O₄ |

This table is generated based on data from multiple research findings. rhhz.netgoogle.commdpi.commdpi.com

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. wikipedia.org It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. rsc.org This method is advantageous for its low processing temperatures and the ability to control the product's chemical composition. wikipedia.org

For this compound synthesis, the process typically starts with metal alkoxides or metal salts like tin(IV) chloride and sodium tungstate as precursors. matec-conferences.orgchemdad.com These precursors undergo hydrolysis and polycondensation reactions to form a colloidal sol. wikipedia.org For example, a polypyrrole-Stannous(II)tungstate nanocomposite has been synthesized using a sol-gel process where an inorganic tin(II)tungstate precipitate was formed by mixing tin(II) chloride and aqueous sodium metatungstate. mdpi.com In another approach, tin oxide nanoparticles were prepared via a sol-gel route using hydrous tin(IV) chloride as the precursor and ammonium (B1175870) hydroxide (B78521) as a precipitating agent. taylorandfrancis.comsci-hub.se The gel is subsequently dried and often calcined to obtain the final crystalline this compound material. matec-conferences.org

Co-precipitation is a straightforward and cost-effective method for synthesizing this compound nanoparticles. iosrjournals.orgresearchgate.net This technique involves the simultaneous precipitation of soluble tin and tungsten salts from a solution by adding a precipitating agent. nih.gov The key to this method is to ensure that the cations are brought into close proximity within the reaction medium, facilitating the formation of the desired compound. nih.gov

In a typical synthesis, aqueous solutions of a tin salt, such as tin(II) chloride (SnCl₂), and a tungsten salt, like sodium tungstate (Na₂WO₄), are mixed. rsc.orginoe.ro The addition of these equimolar aqueous solutions at room temperature can lead to the immediate formation of a bright yellow precipitate of nanoscaled β-SnWO₄. rsc.org The characteristics of the resulting nanoparticles, including their size and degree of aggregation, can be controlled by adjusting parameters such as pH, temperature, and reactant concentrations. iosrjournals.orgiau.ir To prevent particle aggregation and control size, surfactants are sometimes employed during the precipitation process. iosrjournals.org

Microemulsion synthesis is a sophisticated method for producing nanoparticles with well-defined sizes and shapes. This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where one liquid is dispersed as micro-domains in the other, stabilized by a surfactant film at the interface. For this compound synthesis, a water-in-oil (w/o) microemulsion, or reverse micelle system, is commonly used. mdpi.com

In this approach, the aqueous cores of the reverse micelles act as nanoreactors. Typically, two separate microemulsions are prepared, one containing the tin precursor (e.g., a methanolic solution of SnCl₂) and the other containing the tungsten precursor (e.g., an aqueous solution of Na₂WO₄·2H₂O). rsc.org When these two microemulsions are mixed, the micelles collide and coalesce, allowing the reactants to mix and nucleate within the confined space of the micellar core, leading to the formation of this compound nanoparticles. mdpi.comrsc.org This method has been successfully used to synthesize rhombohedral dodecahedron-shaped β-SnWO₄ particles at low temperatures. mdpi.com

Table 2: Typical Reagents in Microemulsion Synthesis of β-SnWO₄

| Component | Example Reagent | Role |

| Oil Phase | n-dodecane | Continuous non-polar medium |

| Surfactant | Cetyltrimethylammonium bromide (CTAB) | Stabilizes the water/oil interface |

| Co-surfactant | n-hexanol | Improves flexibility of surfactant film |

| Tin Precursor | Tin(II) chloride (SnCl₂) in methanol (B129727) | Source of Sn²⁺ ions |

| Tungsten Precursor | Sodium tungstate dihydrate (Na₂WO₄·2H₂O) in water | Source of WO₄²⁻ ions |

This table is compiled from research data on microemulsion synthesis. rsc.org

Co-precipitation Techniques for this compound Nanoparticles

Solid-State and Vapor-Phase Synthesis Methods

These methods typically involve reactions at higher temperatures and are often simpler in terms of process flow compared to solution-based routes.

Solid-state reaction, also known as the ceramic method, is a traditional and straightforward technique for preparing polycrystalline solids. encyclopedia.pub The process involves mechanically mixing powdered reactants, typically oxides like tin(II) oxide (SnO) and tungsten trioxide (WO₃), and then heating the mixture to high temperatures for an extended period to allow for diffusion and reaction between the solid particles. google.comresearchgate.net

This method is known for its simplicity and potential for large-scale production. mdpi.comencyclopedia.pub However, it often requires high reaction temperatures. For instance, the synthesis of the high-temperature β-phase of SnWO₄ requires temperatures above 670°C (940 K), followed by rapid cooling to obtain it as a metastable phase at room temperature. mdpi.comencyclopedia.pubnih.gov The α-phase can be prepared by heating an equimolar mixture of SnO and WO₃ at a lower temperature of 600°C in a vacuum or inert atmosphere. researchgate.net A significant drawback of this method can be the lack of homogeneity in the final product if the initial mixing is not thorough. google.com To overcome this, the reaction cycle of grinding and annealing may need to be repeated several times. youtube.com

Magnetron Sputtering and Thin Film Deposition of this compound

Magnetron sputtering has emerged as a viable physical vapor deposition technique for producing this compound thin films. This method offers control over film thickness and composition, which are critical parameters for various applications.

A common approach involves the sequential deposition and subsequent reaction of the constituent materials. nih.govacs.org Initially, a tungsten (W) film is deposited onto a substrate, such as n-Si, fluorine-doped tin oxide (FTO), or quartz, using magnetron sputtering from a pure tungsten target in an argon (Ar) gas environment. acs.org The thickness of this initial tungsten layer is precisely controlled using a quartz crystal microbalance. acs.org Following deposition, the tungsten film is subjected to an annealing process, typically at around 500 °C in air, to transform it into tungsten trioxide (WO₃). nih.govacs.org The resulting WO₃ film, which generally exhibits a monoclinic crystal structure, then serves as a precursor for the formation of this compound. nih.govacs.org

The final step involves the reaction of the WO₃ film with a tin source, commonly tin(II) chloride (SnCl₂), in a vacuum or controlled atmosphere. nih.govacs.org Heating the WO₃ film in the presence of SnCl₂ vapor leads to the formation of α-SnWO₄ films. nih.govacs.org The temperature of this conversion process is a critical parameter that influences the final phase and quality of the this compound film. nih.govacs.org

Alternatively, RF magnetron co-sputtering from metallic tin (Sn) and tungsten (W) targets in an Ar/O₂ gas mixture can be employed. researchgate.net This allows for the direct deposition of an amorphous this compound film at room temperature. researchgate.net A subsequent annealing step, for instance at 600°C in a vacuum, is then required to crystallize the as-grown amorphous film into the desired α-SnWO₄ phase. researchgate.net This method has been used to produce α-SnWO₄ films with a thickness of approximately 350 nm. researchgate.net The partial pressure of oxygen during sputtering is a key parameter that can be adjusted to control the tin-to-tungsten ratio and optimize the film's band gap. researchgate.net

The choice of substrate can also influence the properties of the deposited films. aip.org Substrates like soda lime glass, FTO-coated glass, silicon, and quartz have been used for depositing tungsten oxide films, a common precursor to this compound. aip.org The deposition mode, such as high power impulse magnetron sputtering (HiPIMS), mid-frequency magnetron sputtering (MFMS), and radiofrequency magnetron sputtering (RFMS), also affects the composition, crystal structure, and optical properties of the resulting films. aip.org

Chemical Vapor Deposition (CVD) for this compound Films

Chemical Vapor Deposition (CVD) presents an effective strategy for fabricating high-quality this compound films, particularly the α-SnWO₄ phase, for applications such as photoelectrochemical (PEC) water splitting. acs.org This method is noted for its ability to produce homogeneous and phase-pure films with controllable thickness. researchgate.netacs.org

A typical CVD process for this compound involves a two-step approach. acs.org First, a precursor layer of tungsten trioxide (WO₃) is deposited onto a substrate. researchgate.netacs.org Subsequently, this WO₃ layer is exposed to vaporized tin(II) chloride (SnCl₂) in a chemical process that leads to the formation of α-SnWO₄. researchgate.netacs.org This reaction can be represented as:

4WO₃ + 3SnCl₂ → 3SnWO₄ + WCl₆↑ nih.govacs.org

The reaction temperature plays a crucial role in the phase formation and the final characteristics of the film. nih.govacs.org Studies have investigated a range of CVD process temperatures, typically between 500°C and 600°C. nih.govacs.org The thickness of the resulting this compound films can be controlled, with reported thicknesses ranging from 90 nm to 630 nm. nih.govacs.org For instance, homogeneous and phase-pure α-SnWO₄ thin films with thicknesses between 260 nm and 560 nm have been successfully synthesized using this CVD strategy. researchgate.netacs.org

The CVD method offers a route to produce crystalline nanoscale α-SnWO₄ thin films that exhibit decent intrinsic structural durability. acs.org This is a significant advantage for applications that require long-term stability. acs.org Furthermore, the resulting films can be readily modified with catalytic overlayers to enhance charge carrier extraction. acs.org

Other variations of CVD, such as aerosol-assisted chemical vapor deposition (AACVD) and spray chemical vapor deposition (spray CVD), have been utilized for synthesizing nanostructured films of related metal tungstates like WO₃, copper tungstate (CuWO₄), and nickel tungstate (NiWO₄). ucl.ac.uk These methods demonstrate the versatility of CVD techniques in producing a variety of metal tungstate films with controlled morphologies. ucl.ac.uk

Control over Phase Formation and Morphology

The functional properties of this compound are intrinsically linked to its crystal phase and morphology. Therefore, precise control over these characteristics during synthesis is paramount for tailoring the material to specific applications.

Selective Synthesis of α-Tin Tungstate and β-Tin Tungstate Phases

This compound primarily exists in two crystalline forms: the low-temperature orthorhombic α-phase and the high-temperature cubic β-phase. mdpi.comencyclopedia.pub The α-SnWO₄ structure is stable below 670°C, while the transformation to β-SnWO₄ typically occurs above this temperature. mdpi.comencyclopedia.pub The synthesis conditions, particularly temperature, are the primary levers for selectively producing these phases.

The α-phase, being the low-temperature crystalline form, can be synthesized under milder conditions using various methods, including hydrothermal techniques, solid-state reactions, and magnetron sputtering. mdpi.comencyclopedia.pubresearchgate.net For instance, heating an equimolar mixture of SnO and WO₃ powders in an argon atmosphere at 600°C results in the α-SnWO₄ phase. researchgate.net In thin film synthesis via CVD, the reaction temperature and the thickness of the initial WO₃ film are critical. nih.gov High temperatures (500–650°C) and thicker WO₃ films (greater than 435 nm) tend to favor the formation of the SnW₃O₉ phase alongside or instead of α-SnWO₄. nih.gov Conversely, lower temperatures and thinner films are more conducive to obtaining single-phase α-SnWO₄. nih.gov

The synthesis of the β-phase is more challenging due to its high-temperature stability, generally requiring rapid cooling from temperatures exceeding 940 K. researchgate.net Most reported syntheses of β-SnWO₄ powders utilize high-temperature solid-phase methods. researchgate.net For faceted β-SnWO₄ microcrystals, a two-step temperature process can be employed. acs.org Nucleation is initiated at a specific temperature (Tₙ), typically around 80°C to ensure the dissolution of precursors like Na₂WO₄·2H₂O. acs.org Subsequently, crystallization and growth proceed at a higher temperature (T₉), with faceted microcrystals forming in a temperature window of 170–220°C. acs.org The choice of tungsten precursor is also crucial; tetrahedrally coordinated [WO₄]²⁻ units, as found in sodium tungstate (Na₂WO₄), are essential for forming β-SnWO₄. acs.org

The distinct crystal and electronic structures of the two phases lead to different properties. mdpi.comencyclopedia.pub The α-phase possesses a narrower, indirect bandgap (~1.7 eV), allowing for a wider range of light absorption, making it suitable for photoelectrochemical applications. mdpi.comencyclopedia.pubrhhz.net In contrast, the β-phase has a wider, direct bandgap (~2.7 eV), and its photo-generated electrons and holes exhibit greater redox activity, making it a candidate for photocatalytic degradation. mdpi.comencyclopedia.pub

Table 1: Synthesis Parameters and Resulting Phases of this compound

| Synthesis Method | Precursors | Temperature (°C) | Resulting Phase(s) | Key Findings |

| Solid-State Reaction | SnO, WO₃ | 600 | α-SnWO₄ | Equimolar mixture yields α-phase. researchgate.net |

| CVD | WO₃, SnCl₂ | 350-550 | α-SnWO₄, WO₃ | At lower temperatures, WO₃ can remain. acs.org |

| CVD | WO₃, SnCl₂ | 500-650 | α-SnWO₄, SnW₃O₉ | Higher temperatures and thicker films promote SnW₃O₉. nih.gov |

| High-Temperature Solid Phase | - | >940 (with rapid cooling) | β-SnWO₄ | Harsh conditions required for β-phase. researchgate.net |

| Two-Step Solution Growth | SnCl₂·2H₂O, Na₂WO₄·2H₂O | Tₙ: 80, T₉: 170-220 | Faceted β-SnWO₄ | Controlled nucleation and growth temperatures yield faceted microcrystals. acs.org |

Morphological Engineering of this compound Nanostructures

Controlling the morphology of this compound at the nanoscale is a key strategy for enhancing its performance in various applications by increasing surface area and exposing specific crystal facets.

Hydrothermal and solvothermal methods are widely used for morphological engineering. By adjusting synthesis parameters such as pH, solvent composition, and the use of surfactants, a variety of nanostructures can be achieved. For example, the pH of the reaction solution during the hydrothermal conversion of WO₃ films to α-SnWO₄ has a significant impact on the final morphology. rhhz.net A change from sponge-like platelets to sharp nanowires was observed as the pH increased from 1 to 7. rhhz.net

The solvent system in solvothermal synthesis also plays a crucial role. By varying the ratio of water to ethylene glycol, researchers have synthesized α-SnWO₄ as nanostrips and nanosheets. mdpi.com The evolution of morphology over reaction time has also been studied, showing a transformation from amorphous nanoparticles to aggregated particles and eventually to distinct 2D nanosheets. acs.org Surfactant-assisted hydrothermal methods have been employed to create flower-like α-SnWO₄ powders. mdpi.com

In thin film deposition, the morphology of the precursor film can be inherited by the final this compound film. mdpi.com For instance, α-SnWO₄ films can retain the nanostructured array morphology of the initial WO₃ film. mdpi.com

The ability to tune the morphology of related metal oxides, such as tungsten oxide, from hollow urchins to nanowires by simply adjusting the precursor concentration without surfactants or templates, highlights the potential for similar control over this compound nanostructures. rsc.org These engineered morphologies, with their high specific surface areas, can provide more active sites and enhance performance in applications like photocatalysis. rsc.org

Table 2: Morphological Control of this compound Nanostructures

| Synthesis Method | Key Parameter | Resulting Morphology | Reference |

| Hydrothermal Conversion | pH (1 to 7) | Sponge-like platelets to sharp nanowires | rhhz.net |

| Solvothermal | Water/ethylene glycol ratio | Nanostrips and nanosheets | mdpi.com |

| Surfactant-Assisted Hydrothermal | DTAB surfactant | Flower-like powders | mdpi.com |

| Solvothermal | Reaction time | Amorphous nanoparticles to 2D nanosheets | acs.org |

Doping and Composite Integration Strategies in Synthesis

To further enhance the properties of this compound, doping with other elements and forming composites with other materials are effective strategies. These modifications can improve charge separation, increase specific surface area, and enhance photocatalytic or photoelectrochemical activity.

Doping involves introducing foreign ions into the this compound lattice. This can create lattice distortions and defects that act as trapping sites for charge carriers, reducing the recombination of photogenerated electrons and holes. For instance, Sn-doping in bismuth tungstate (Bi₂WO₆) has been shown to create lattice distortions, reduce charge recombination, and increase the specific surface area, leading to enhanced photocatalytic activity. researchgate.netresearchgate.net While this example is on a related tungstate, the principle is applicable to this compound. Similarly, rare-earth ions like dysprosium (Dy³⁺) and samarium (Sm³⁺) have been used as dopants in other tungstates like strontium tungstate (SrWO₄) and calcium tungstate (CaWO₄) to impart specific luminescence properties. mdpi.commdpi.comsemanticscholar.org Doping can alter the electronic structure and optical properties of the host material.

Composite integration involves combining this compound with other materials to leverage the synergistic effects between the components. A notable example is the creation of β-tin tungstate-reduced graphene oxide (β-SnWO₄-rGO) nanocomposites. researchgate.net The reduced graphene oxide in the composite acts as an excellent electron acceptor and transporter, which significantly reduces the recombination of charge carriers in β-SnWO₄ and enhances its photocatalytic efficiency for dye degradation. researchgate.net

Another composite strategy involves creating heterojunctions, such as a CuWO₄/WO₃ shell/core structure. ucl.ac.uk Such a structure facilitates the separation and transport of photogenerated charges, leading to improved photoelectrochemical performance compared to the individual components. ucl.ac.uk Similarly, creating a composite of this compound with a protective overlayer, such as titanium dioxide (TiO₂), can passivate the surface and improve stability in photoelectrochemical applications. rhhz.net

These strategies of doping and composite formation offer versatile pathways to modify and improve the intrinsic properties of this compound for advanced applications.

X-ray Diffraction (XRD) for Crystal Structure Determination and Phase Identification

X-ray diffraction (XRD) is a primary technique for determining the crystal structure and identifying the phases of crystalline materials like this compound. iitk.ac.inpdx.edu The interaction of X-rays with the periodic arrangement of atoms in a crystal produces a unique diffraction pattern that provides information about the crystal lattice, including lattice parameters and phase composition. iitk.ac.in

Analysis of α-Tin Tungstate and β-Tin Tungstate Crystal Structures

This compound exists in two main polymorphs: a low-temperature α-phase and a high-temperature β-phase. encyclopedia.pubmdpi.com The α-SnWO₄ phase is stable below 670 °C and possesses an orthorhombic crystal structure with the space group Pnna. encyclopedia.pubresearchgate.net In this structure, tungsten and oxygen atoms form distorted WO₆ octahedra, which are interconnected at their corners. encyclopedia.pubmdpi.com The tin atoms are also coordinated in a distorted octahedral arrangement. researchgate.net The distortion in the SnO₆ octahedra is attributed to the stereochemically active 5s² lone electron pair of tin, a result of the second-order Jahn-Teller effect. researchgate.net

Above 670 °C, α-SnWO₄ transforms into the β-SnWO₄ phase, which has a cubic crystal structure with the space group P2₁3. encyclopedia.pubresearchgate.net In the β-phase, tungsten atoms form slightly deformed WO₄ tetrahedra, while the tin atoms are in a strongly distorted SnO₆ octahedral environment. encyclopedia.pubresearchgate.net A reverse transition from the β-phase to the α-phase can occur under negative pressure. mdpi.com

The structural differences between the two phases lead to distinct properties. The W-O bond length in the WO₄ tetrahedra of β-SnWO₄ (approximately 1.75 Å) is shorter than in the WO₆ octahedra of α-SnWO₄ (ranging from 1.80–2.15 Å). mdpi.com This results in a larger crystal field-splitting energy and higher orbital energy for tungsten in the β-phase. mdpi.com

Table 1: Crystallographic Data for this compound Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters (Å) |

| α-SnWO₄ | Orthorhombic | Pnna | a = 5.62, b = 11.6, c = 4.99 |

| β-SnWO₄ | Cubic | P2₁3 | a = 7.621 |

Note: The lattice parameters for α-SnWO₄ are approximate values from the literature, while the parameters for β-SnWO₄ are from the Materials Project database. materialsproject.org

Crystallinity and Phase Purity Investigations

XRD analysis is crucial for confirming the crystallinity and phase purity of synthesized this compound materials. For instance, high-energy ball milling has been used to synthesize pure β-SnWO₄ with high crystallinity, as confirmed by XRD and Rietveld refinement. researchgate.net Similarly, solvothermal methods have been employed to produce highly crystalline α-SnWO₄ nanosheets. acs.orgfigshare.com

The synthesis conditions, such as temperature and precursor ratios, significantly influence the resulting phases. Studies on this compound films have shown that at temperatures below 450 °C, WO₃ can coexist with α-SnWO₄. nih.gov At higher temperatures, around 600 °C, a secondary, tin-poor phase, SnW₃O₉, can form in addition to SnWO₄. nih.govacs.org The presence of these secondary phases can be identified and quantified using XRD, which helps in optimizing synthesis parameters to obtain phase-pure this compound. acs.org

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Local Structure

While XRD provides information about the average crystal structure, electron diffraction and high-resolution transmission electron microscopy (HRTEM) are powerful techniques for probing the local atomic structure and identifying nanoscale features. HRTEM analysis of α-SnWO₄ nanosheets has revealed a layered orthorhombic crystal structure with high crystallinity, even at the edges of the nanosheets. acs.org The formation of these nanosheets is believed to occur through a dissolution-recrystallization process coupled with oriented attachment, as confirmed by systematic electron microscopy studies. acs.org In some cases, HRTEM has been used to observe the disc-like morphology of tin(IV) tungstate nanoparticles with sizes around 20 nm. researchgate.net

Lattice Dynamics and Phonon Mode Analysis in this compound Materials

The vibrational properties of this compound, which are critical to understanding its thermal and electronic behavior, can be investigated through lattice dynamics and phonon mode analysis. Raman spectroscopy is a key experimental technique for this purpose, complemented by theoretical calculations. researchgate.net

For β-SnWO₄, the symmetries and selection rules of the normal modes at the center of the Brillouin zone have been determined. researchgate.net Studies on related tungstates, such as cadmium tungstate (CdWO₄), have demonstrated the use of generalized spectroscopic ellipsometry to determine all long-wavelength active transverse and longitudinal optic phonon modes. aps.orgresearchgate.net This approach, combined with density functional theory (DFT) calculations, provides a comprehensive understanding of the phonon mode frequencies and broadening parameters. aps.org Similar comprehensive studies on this compound would be invaluable for elucidating its lattice dynamics. Theoretical calculations for double perovskites have shown that low-energy modes are associated with cation motion and octahedral tilting, while higher energy modes correspond to stretching and bending of the octahedra. diva-portal.org

Defect Chemistry and Non-Stoichiometry Studies in this compound Compounds

Defect chemistry and non-stoichiometry play a crucial role in determining the electronic and catalytic properties of metal oxides. wikipedia.orgchemeurope.com Non-stoichiometric compounds have a composition that cannot be represented by a simple ratio of integers, often due to the presence of point defects like vacancies or interstitials. wikipedia.orgscribd.com

In this compound, the presence of defects such as oxygen vacancies can influence its performance in applications like photocatalysis. acs.orgfigshare.com For example, α-SnWO₄ nanosheets with reduced oxygen vacancies have shown enhanced photocatalytic activity. acs.org The formation of non-stoichiometric phases is a known phenomenon in tungsten oxides, where oxygen-deficient species can be described as WO₃₋ₓ. wikipedia.org These oxygen vacancies can lead to the formation of extended defects, which have been observed in tungsten oxide nanowires and are believed to direct their growth.

The synthesis conditions can also lead to non-stoichiometry in this compound films. For instance, at high temperatures, the higher mobility of tin can lead to its depletion from the bulk, resulting in the crystallization of a tin-poor phase like SnW₃O₉. nih.gov The study of defect equilibria and their impact on the material's properties is an important area of research in this compound. pageplace.de

Advanced Spectroscopic Characterization of Tin Tungstate

Vibrational Spectroscopy for Bonding and Functional Group Analysis

Vibrational spectroscopy is a powerful, non-destructive tool for probing the bonding environment and identifying functional groups within tin tungstate (B81510). By analyzing the vibrational modes of the atoms, crucial information about the material's structure and composition can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the material, exciting molecular vibrations. The resulting spectrum provides a fingerprint of the chemical bonds present.

In the study of β-SnWO₄, FTIR spectra typically exhibit vibrations in the 700–1050 cm⁻¹ range, which are characteristic of the orthotungstate anion ([WO₄]²⁻). acs.org For β-SnWO₄ nanoparticles, specific peaks around 609 cm⁻¹, 768 cm⁻¹, and 851 cm⁻¹ have been identified. mdpi.com The peak at approximately 609 cm⁻¹ is attributed to the asymmetric stretching vibration of the W-O bond within the [WO₆]⁶⁻ group, while the peaks at 768 cm⁻¹ and 851 cm⁻¹ correspond to the stretching vibrations of W–W and W–O–W bridging bonds, respectively. mdpi.com

The presence of water molecules and hydroxyl groups can also be detected. Broad bands around 3400-3300 cm⁻¹ are assigned to the stretching vibrations of adsorbed water (ν(O–H)), and a peak near 1650 cm⁻¹ is attributed to the bending vibration of water molecules (δ(H₂O)). acs.orgmdpi.com In some nanocomposites, a broad band around 3430 cm⁻¹ indicates symmetric and asymmetric O-H stretching, while a band at approximately 1570 cm⁻¹ is due to H-O-H bending, confirming the presence of exchangeable protons. orientjchem.org

The synthesis method and any subsequent modifications can influence the FTIR spectrum. For instance, in a polyaniline antimony tin tungstate nanocomposite, characteristic peaks for C–N, C=C, and C–H bonds were observed at 1303 cm⁻¹, 1486 cm⁻¹, and 1145 cm⁻¹, respectively, confirming the presence of the polymer component. orientjchem.org

Table 1: Characteristic FTIR Vibrational Bands for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3430 - 3300 | O-H stretching vibrations (adsorbed water, hydroxyl groups) | acs.orgmdpi.comorientjchem.org |

| 1650, 1570 | H-O-H bending vibrations | acs.orgorientjchem.org |

| 1486 | C=C bond vibrations (in Polyaniline nanocomposite) | orientjchem.org |

| 1303 | C–N bond vibrations (in Polyaniline nanocomposite) | orientjchem.org |

| 1145 | C–H bond vibrations (in Polyaniline nanocomposite) | orientjchem.org |

| 1050 - 700 | Orthotungstate anion [WO₄]²⁻ vibrations | acs.org |

| 851 | W–O–W bridging bond stretching | mdpi.com |

| 768 | W–W stretching vibrations | mdpi.com |

| 609 | Asymmetric stretching of W-O in [WO₆]⁶⁻ group | mdpi.com |

Raman Spectroscopy for Crystal Structure and Phonon Modes

Raman spectroscopy complements FTIR by providing information on the vibrational modes that involve a change in polarizability. It is particularly sensitive to the crystal structure and phonon modes of the material.

For α-SnWO₄, Raman spectra are characterized by a strong, prominent peak at approximately 778-780 cm⁻¹. scielo.bracs.org This band is attributed to the O-W-O stretching vibrations within the [WO₆] clusters. scielo.br Other, less intense Raman modes for α-SnWO₄ are observed around 198, 288, and 405 cm⁻¹. scielo.br The presence of broad bands in the Raman spectra can be indicative of structural defects. scielo.br The formation of different phases can be monitored using Raman spectroscopy; for example, the disappearance of the 780 cm⁻¹ peak can signal the transformation of α-SnWO₄ into SnW₃O₉ at higher film thicknesses. acs.org

In contrast, β-SnWO₄ exhibits a different set of Raman active modes. Characteristic vibrational modes for the cubic β-SnWO₄ phase have been identified at wavenumbers of 68, 94, 272, 313, 790, 799, 901, and 950 cm⁻¹. researchgate.net The bands at 270 cm⁻¹, 688 cm⁻¹, and 820 cm⁻¹ are assigned to the W-O stretching vibrations of the WO₄ tetrahedra. researchgate.net

Table 2: Comparison of Raman Modes for α-SnWO₄ and β-SnWO₄

| Phase | Prominent Raman Peaks (cm⁻¹) | Reference |

| α-SnWO₄ | 778-780 (strong), 198, 288, 405 (weak) | scielo.bracs.org |

| β-SnWO₄ | 68, 94, 272, 313, 790, 799, 901, 950 | researchgate.net |

Electronic Spectroscopy for Electronic Structure and Optical Transitions

Electronic spectroscopy techniques are employed to investigate the electronic structure, including the band gap and optical transitions, as well as the behavior of charge carriers within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS)

UV-Vis spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are used to determine the optical absorption properties and the band gap energy (Eg) of this compound. The absorption of UV or visible light excites electrons from the valence band to the conduction band.

For α-SnWO₄, studies have reported an absorption onset at around 650 nm. rhhz.net This material is identified as having an indirect band gap, with reported values ranging from 1.58 eV to 1.9 eV. scielo.brrhhz.netacs.org One study determined an indirect optical transition at 1.90 ± 0.05 eV and a direct transition at 2.60 ± 0.05 eV. acs.org The brownish color of α-SnWO₄ films corresponds to these optical properties. nih.gov

The β-SnWO₄ phase, in contrast, absorbs in the near-ultraviolet to blue spectral region (<500 nm). acs.org It has a larger band gap, with values determined from Tauc plots to be in the range of 2.7–2.9 eV. acs.orgnih.gov

The band gap can be influenced by factors such as synthesis conditions and doping. For instance, the band gap of α-SnWO₄ was found to increase from 1.58 to 1.70 eV with increased processing time in a microwave-assisted hydrothermal synthesis, which was correlated with a decrease in structural defects. scielo.br

Photoluminescence (PL) Spectroscopy for Charge Carrier Recombination

Photoluminescence (PL) spectroscopy provides insights into the recombination of photogenerated electron-hole pairs. When the material is excited by photons with energy greater than its band gap, electrons are promoted to the conduction band, leaving holes in the valence band. The subsequent recombination of these charge carriers can result in the emission of light, which is detected by PL spectroscopy.

For α-SnWO₄, a broad emission band with a maximum at around 454 nm, in the blue region of the electromagnetic spectrum, has been observed. scielo.br This emission is generally attributed to the [WO₆] octahedron. scielo.br The intensity of the PL signal can be an indicator of the efficiency of charge carrier separation; a lower intensity often suggests a lower recombination rate, which is beneficial for applications like photocatalysis. mdpi.com For instance, Sn-doping in bismuth tungstate was found to decrease the PL intensity, indicating that the doping helps to inhibit the recombination of photogenerated electrons and holes. mdpi.com

In some cases, additional weak emissions may be observed. For example, α-SnWO₄ processed for a shorter duration showed a weak emission in the 590 to 732 nm range. scielo.br For β-SnWO₄, photoluminescence studies have suggested that fluorescence is not a significant competitive loss process for photocatalysis. acs.org

Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS analysis of this compound films confirms the presence of tin (Sn), tungsten (W), and oxygen (O). nih.gov The high-resolution spectra of the core levels of these elements provide detailed information about their oxidation states. For α-SnWO₄, the Sn 3d spectrum typically shows doublet peaks corresponding to Sn 3d₅/₂ and Sn 3d₃/₂. Pristine films predominantly show Sn²⁺, with binding energies around 486.2 eV for Sn 3d₅/₂ and 494.6 eV for Sn 3d₃/₂. acs.org However, a small amount of Sn⁴⁺ can also be present, indicated by peaks at slightly higher binding energies (e.g., 487.0 eV for Sn 3d₅/₂ and 495.5 eV for Sn 3d₃/₂). acs.org The presence of Sn⁴⁺ can be due to impurity phases or surface oxidation. acs.org

The W 4f spectrum in α-SnWO₄ shows the expected W⁶⁺ state, but a contribution from a reduced W⁵⁺ state can also be observed. researchgate.net The O 1s spectrum can be deconvoluted into multiple peaks, representing lattice oxygen and other oxygen species like hydroxyl groups or oxygen in different chemical environments.

XPS depth profiling, which involves sputtering the surface with argon ions, can be used to investigate the elemental distribution within the film. nih.gov This has revealed, for example, that carbon contamination is often present on the surface of the films. nih.gov

Table 3: Representative XPS Binding Energies for α-SnWO₄

| Element | Core Level | Oxidation State | Binding Energy (eV) | Reference |

| Sn | 3d₅/₂ | Sn²⁺ | 486.2 | acs.org |

| Sn | 3d₃/₂ | Sn²⁺ | 494.6 | acs.org |

| Sn | 3d₅/₂ | Sn⁴⁺ | 487.0 | acs.org |

| Sn | 3d₃/₂ | Sn⁴⁺ | 495.5 | acs.org |

| W | 4f | W⁶⁺, W⁵⁺ | - | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the near-surface region of materials. carleton.eduthermofisher.comnih.gov In the study of this compound, XPS provides crucial insights into the valence states of tin and tungsten, which are critical for understanding its properties and performance in various applications.

The analysis of this compound by XPS typically involves the high-resolution scanning of the Sn 3d and W 4f core level spectra. For tin, the Sn 3d spectrum is characterized by a doublet, Sn 3d₅/₂ and Sn 3d₃/₂, resulting from spin-orbit splitting. The binding energies of these peaks are indicative of the oxidation state of tin. For instance, in tin-doped bismuth tungstate, two characteristic peaks at 486.8 eV and 495.5 eV are attributed to Sn 3d₅/₂ and Sn 3d₃/₂, respectively, confirming the presence of tin in the Sn⁴⁺ state. mdpi.com In other studies, the Sn 3d spectra have been deconvoluted to show the presence of both Sn²⁺ and Sn⁴⁺ states. For example, in tungsten-modified Sn₃O₄, peaks at approximately 486.4 eV and 494.9 eV were assigned to Sn²⁺, while peaks at 487.2 eV and 495.7 eV were ascribed to Sn⁴⁺. mdpi.com

Similarly, the W 4f spectrum, also a doublet (W 4f₇/₂ and W 4f₅/₂), reveals the oxidation state of tungsten. In pure bismuth tungstate, characteristic peaks for W 4f₅/₂ and W 4f₇/₂ appear at 37.4 eV and 35.4 eV, respectively, which confirms that tungsten exists in the W⁶⁺ valence state. mdpi.com In tungsten-modified Sn₃O₄, the W⁶⁺ state is identified by peaks at around 35.9 eV (W 4f₇/₂) and 38.0 eV (W 4f₅/₂). mdpi.com A study on a poly(N-methyl pyrrole)/stannous(II) tungstate nanocomposite reported a binding energy of 35.9 eV for the W 4f₇/₂ peak, consistent with the W⁶⁺ state. mdpi.com

The O 1s spectrum is also analyzed to understand the chemical environment of oxygen. It can often be decomposed into multiple peaks corresponding to lattice oxygen (O²⁻), surface hydroxyl groups (-OH), and adsorbed water molecules. mdpi.commdpi.com For example, in a ZnWO₄@SnWO₄ heterostructure, the O 1s spectrum showed a peak at 530.8 eV attributed to the metal-bound oxide (O²⁻) and another at 533.0 eV assigned to surface-adsorbed or structural water. researchgate.net

Shifts in the binding energies of the Sn 3d, W 4f, and O 1s peaks can indicate interactions between the elements within the material, such as those caused by doping or the formation of heterostructures. mdpi.com

Table 1: XPS Binding Energies for this compound and Related Compounds

| Compound/Material | Element | Orbital | Binding Energy (eV) | Oxidation State | Reference |

|---|---|---|---|---|---|

| 2%Sn-Bi₂WO₆ | Sn | 3d₅/₂ | 486.8 | Sn⁴⁺ | mdpi.com |

| Sn | 3d₃/₂ | 495.5 | Sn⁴⁺ | mdpi.com | |

| Bi | 4f₇/₂ | 158.9 | Bi³⁺ | mdpi.com | |

| Bi | 4f₅/₂ | 164.3 | Bi³⁺ | mdpi.com | |

| W | 4f₇/₂ | 35.4 | W⁶⁺ | mdpi.com | |

| W | 4f₅/₂ | 37.4 | W⁶⁺ | mdpi.com | |

| W-Sn₃O₄@CTAB | Sn | 3d₅/₂ | 486.4 | Sn²⁺ | mdpi.com |

| Sn | 3d₅/₂ | 487.2 | Sn⁴⁺ | mdpi.com | |

| Sn | 3d₃/₂ | 494.9 | Sn²⁺ | mdpi.com | |

| Sn | 3d₃/₂ | 495.7 | Sn⁴⁺ | mdpi.com | |

| W | 4f₇/₂ | 35.9 | W⁶⁺ | mdpi.com | |

| W | 4f₅/₂ | 38.0 | W⁶⁺ | mdpi.com | |

| PNMPy/nano-Stannous(II)WO₃ | W | 4f₇/₂ | 35.9 | W⁶⁺ | mdpi.com |

| ZnWO₄@SnWO₄ | O | 1s | 530.8 | O²⁻ | researchgate.net |

| O | 1s | 533.0 | H₂O | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.com It is often integrated with scanning electron microscopes (SEM) and provides rapid qualitative and quantitative identification of the elements present in a material. ebatco.com In the context of this compound research, EDS is crucial for confirming the presence and relative atomic concentrations of tin (Sn), tungsten (W), and oxygen (O), thereby verifying the stoichiometry of the synthesized material. researchgate.net

For instance, in the synthesis of tin-doped bismuth tungstate, EDS analysis was used to measure the actual molar ratio of Sn to Bi in the doped samples, confirming that the tin concentration increased with the intended doping levels. semanticscholar.org Similarly, for tin(IV) tungstate nanoparticles, EDS was employed to determine the elemental composition, which, in conjunction with thermogravimetric analysis, led to the assignment of the molecular formula 2SnO₂·3WO₃·5H₂O. researchgate.net

EDS is also valuable for creating elemental maps, which show the spatial distribution of elements across a sample's surface. This is particularly useful for analyzing composite materials or heterostructures to ensure a homogeneous distribution of the constituent elements. tekafos.com.tr For example, in the analysis of a 350 nm thick SnWO₄ film, EDS confirmed a one-to-one atomic relation between Sn and W after the removal of surface carbon. acs.org In another study on copper(I) tungstate films, EDS analysis at different points on the electrode surface showed a Cu/W mass ratio of 0.43, which was in strong agreement with the expected ratio of 0.41, confirming the composition of the film. nih.gov

Table 2: Elemental Composition of this compound-Based Materials by EDS

| Material | Intended Composition | Measured Elements | Key Findings | Reference |

|---|---|---|---|---|

| Tin-doped Bismuth Tungstate | 1%, 2%, 4%, 6% Sn/Bi molar ratio | Bi, W, O, Sn | Actual Sn/Bi molar ratios were 1.5%, 3.8%, 5.2%, and 6.6%, respectively, showing an upward trend with increasing Sn concentration. | semanticscholar.org |

| Tin(IV) Tungstate Nanoparticles | 2SnO₂·3WO₃·5H₂O | Sn, W, O | Confirmed the presence of Sn, W, and O, supporting the proposed molecular formula. | researchgate.net |

| SnWO₄ Film | SnWO₄ | Sn, W | A clear one-to-one atomic relation between Sn and W was evidenced. | acs.org |

| β-SnWO₄ | SnWO₄ | Sn, W, O | All characteristic elements of this compound were identified. | researchgate.net |

Nuclear and Local Probes

Mössbauer Spectroscopy for Tin Environments

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of tin atoms. It provides valuable information on the oxidation state (isomer shift, δ) and the symmetry of the tin site (quadrupole splitting, ΔEQ). rsc.orguni-bielefeld.de This technique has been instrumental in characterizing the different phases and tin environments within this compound compounds.

In studies of α-SnWO₄ and β-SnWO₄, Mössbauer spectroscopy has been used to distinguish between the Sn²⁺ and Sn⁴⁺ valence states. researchgate.net The spectra of mixed-oxide powders often show a small peak near 0 mm/s, characteristic of Sn⁴⁺ in phases like SnO₂, and a more prominent doublet with a larger isomer shift, which is indicative of Sn²⁺. For α-SnWO₄, the Sn²⁺ state gives a large doublet centered at approximately 3.4 mm/s. researchgate.net The presence of a quadrupole splitting confirms a distorted coordination environment for the Sn²⁺ ion, where the 5s electron pair is stereochemically active. cdnsciencepub.com

The isomer shifts for α- and β-SnWO₄ are slightly different, reflecting variations in their average Sn-O bond lengths. α-SnWO₄, with a shorter average Sn-O bond length, exhibits a slightly lower isomer shift compared to β-SnWO₄, as expected. cdnsciencepub.com Furthermore, the asymmetry observed in the Mössbauer doublets for both α- and β-SnWO₄ has been attributed to the Goldanskii-Karyagin effect, which arises from the anisotropic thermal motion of the tin atoms in the crystal lattice. acs.orgresearchgate.net

Mössbauer spectroscopy has also revealed the presence of additional, sometimes undocumented, tin phases in synthesized materials. For example, in some this compound preparations, another doublet centered around 3.0 mm/s was required to fit the spectra, suggesting a different Sn²⁺ environment. researchgate.net

Table 3: ¹¹⁹Sn Mössbauer Parameters for this compound Phases

| Phase | Tin Species | Isomer Shift (δ) (mm/s)* | Quadrupole Splitting (ΔEQ) (mm/s) | Key Observation | Reference |

|---|---|---|---|---|---|

| α-SnWO₄ | Sn²⁺ | ~3.4 | Resolved doublet | Indicates distorted Sn²⁺ environment. | researchgate.net |

| α-SnWO₄ | Sn²⁺ | 2.89 | 1.81 | Stereochemically active 5s electron pair. | cdnsciencepub.com |

| β-SnWO₄ | Sn²⁺ | 2.99 | 1.63 | Less distorted environment than α-phase. | cdnsciencepub.com |

| Mixed-oxide (SnₓWO₃₊ₓ) | Sn⁴⁺ (e.g., SnO₂) | ~0 | --- | Minor phase due to oxidation. | researchgate.net |

| Mixed-oxide (SnₓWO₃₊ₓ) | Sn²⁺ (undocumented phase) | ~3.0 | Resolved doublet | Additional Sn²⁺ environment observed. | researchgate.net |

*Isomer shifts are reported relative to BaSnO₃ or a similar standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials at the atomic level. osti.gov In the context of tin-containing compounds, ¹¹⁹Sn NMR is particularly valuable due to its wide chemical shift range, which is highly sensitive to the coordination environment and oxidation state of the tin atom. huji.ac.ilnorthwestern.edu Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly used due to its higher sensitivity. huji.ac.il

While the application of NMR spectroscopy specifically to this compound is not extensively documented in the reviewed literature, the principles of ¹¹⁹Sn and ¹⁸³W NMR are highly relevant. ¹¹⁹Sn NMR has been widely applied to study organotin compounds and inorganic tin materials, where different chemical shift ranges are characteristic of specific tin environments. huji.ac.ilacs.org For instance, DFT computations have been successfully used to predict ¹¹⁹Sn NMR chemical shifts, providing a tool to determine the structure and nuclearity of tin(II) complexes in solution. acs.org

For the tungsten component, ¹⁸³W NMR is the primary tool. ¹⁸³W is the only naturally occurring NMR-active tungsten isotope with a spin of 1/2, and it typically yields very narrow resonance lines. researchgate.net The chemical shifts in ¹⁸³W NMR are sensitive to the structure and symmetry of the tungstate anion, the nature of the central atom, counter-ions, and the solvent. researchgate.net Studies on aqueous isopolytungstates have utilized ¹⁸³W NMR, along with ¹⁷O and ¹H NMR, to identify various polyanion species that form upon acidification. rsc.org

The application of solid-state NMR techniques would be particularly insightful for this compound, allowing for the characterization of the local atomic ordering and environments of both tin and tungsten in the solid material. rsc.org For example, solid-state ¹¹⁹Sn NMR has been used to study phase evolution in methylammonium (B1206745) tin halide perovskites. acs.org Although direct NMR studies on this compound are sparse, the established methodologies for both ¹¹⁹Sn and ¹⁸³W NMR provide a clear path for future detailed structural investigations of this compound.

Table 4: General Properties of NMR-Active Nuclei Relevant to this compound

| Nucleus | Spin (I) | Natural Abundance (%) | Relative Receptivity (vs ¹³C) | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|---|---|

| ¹¹⁹Sn | 1/2 | 8.59 | 25.2 | ~5000 (-2500 to +3000) | northwestern.edu |

| ¹¹⁷Sn | 1/2 | 7.68 | 21.7 | ~5000 | huji.ac.il |

| ¹¹⁵Sn | 1/2 | 0.34 | 1.54 | ~2600 | huji.ac.il |

| ¹⁸³W | 1/2 | 14.3 | 0.4 | --- | researchgate.net |

Morphological and Microstructural Investigations of Tin Tungstate Materials

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials. In the study of tin tungstate (B81510), SEM analysis has revealed a diverse range of morphologies, heavily dependent on the synthesis method and conditions.

For instance, tin(IV) tungstate nanoparticles synthesized via a chemical coprecipitation method exhibit a disc-like or plate-like appearance. semanticscholar.orgresearchgate.netresearchgate.net In another study, the hydrothermal synthesis of α-SnWO₄ resulted in the formation of agglomerated nanosheets. scielo.br The morphology of tin tungstate films has also been examined, showing variations from relatively smooth to rough surfaces depending on the substrate and preparation temperature. acs.orgnih.gov For example, films grown on Si substrates tend to be more homogeneous compared to those on FTO or TiN/O substrates, which exhibit a rougher morphology. acs.org

Furthermore, SEM has been instrumental in observing the effects of post-synthesis treatments. For example, tungstate conversion coatings on tin surfaces have been shown to develop fine cracking, with whiskers observed to grow from thinner or absent areas of the coating. plymouth.ac.uk The morphology of this compound can also be controlled to form specific structures, such as three-dimensional flower-like morphologies composed of two-dimensional nanosheets in tin-doped bismuth tungstate. mdpi.com

The following table summarizes various morphologies of this compound observed through SEM under different synthesis conditions.

| Synthesis Method | Precursors/Additives | Observed Morphology | Reference |

| Chemical Coprecipitation | Tin(IV) chloride, Sodium tungstate, EDTA | Disc-like/Plate-like nanoparticles | semanticscholar.orgresearchgate.net |

| Hydrothermal | Tin chloride, Sodium tungstate, Succinic acid | Agglomerated nanosheets | scielo.br |

| Chemical Vapor Deposition | WO₃, SnCl₂ | Smooth to rough films | acs.orgnih.gov |

| Hydrothermal | Bismuth nitrate, Sodium tungstate, Tin chloride | 3D flower-like structures | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed investigation of the internal structure, crystallinity, and particle size of nanomaterials.

TEM analysis of tin(IV) tungstate nanoparticles synthesized by chemical coprecipitation revealed particle sizes around 20 nm, although some agglomeration of particles was noted. semanticscholar.orgresearchgate.net It's important to note that particle sizes determined by TEM can differ from those calculated from XRD data, as the latter can be influenced by factors like inhomogeneous strains and other crystal defects. semanticscholar.org For α-SnWO₄ synthesized via a low-temperature hydrothermal method, a crystallite size of approximately 25 nm was determined. researchgate.netresearchgate.net

High-Resolution TEM (HRTEM) further allows for the visualization of the crystal lattice, confirming the crystallinity of the nanoparticles. core.ac.uk For example, HRTEM has been used to confirm the uniform anchoring of SnS quantum dots with an average particle size of 2.2 nm on the surface of α-SnWO₄ nanosheets. acs.org Detailed morphological studies using TEM on nickel tungstate nanoparticles have shown well-dispersed, nearly spherical nanoparticles with an average particle size in the range of 15-35 nm. core.ac.uk

The table below presents a selection of particle and crystallite sizes of this compound and related tungstate materials as determined by TEM.

| Material | Synthesis Method | Determined Size | Reference |

| Tin(IV) Tungstate | Chemical Coprecipitation | ~20 nm (particle size) | semanticscholar.orgresearchgate.net |

| α-SnWO₄ | Hydrothermal | ~25 nm (crystallite size) | researchgate.netresearchgate.net |

| SnS/α-SnWO₄ | - | 2.2 nm (SnS QD particle size) | acs.org |

| Nickel Tungstate | Sucrose-nitrate decomposition | 15-35 nm (particle size) | core.ac.uk |

Surface Area and Porosity Analysis (BET, Pore Size Distribution)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (commonly nitrogen) onto its surface. micromeritics.comfilab.fr This information, along with pore size distribution, is crucial for applications involving catalysis, sensing, and energy storage, where a high surface area can enhance performance.

For tin(IV) tungstate nanoparticles synthesized by chemical coprecipitation, a high surface area of 205-225 m²/g has been reported. semanticscholar.orgresearchgate.net This large surface area is indicative of the presence of surface hydroxyl groups, which contribute to the material's catalytic activity. semanticscholar.org In another study, hydrothermally synthesized α-SnWO₄ was also characterized by BET analysis to understand its porous nature. researchgate.net Similarly, tin-doped bismuth tungstate with a 3D flower-like morphology exhibited a significantly increased specific surface area compared to the pure material, providing more active sites for photocatalysis. mdpi.com The porosity of bimetallic nickel-cobalt (B8461503) tungstate nanostructures has also been investigated, revealing a mesoporous structure. researchgate.net

The following table highlights the specific surface area of different this compound and related materials.

| Material | Synthesis Method | Specific Surface Area (m²/g) | Reference |

| Tin(IV) Tungstate | Chemical Coprecipitation | 205-225 | semanticscholar.orgresearchgate.net |

| α-SnWO₄ | Hydrothermal | Data reported, specific value not cited | researchgate.net |

| Tin-doped Bi₂WO₆ | Hydrothermal | Significantly increased vs. pure | mdpi.com |

| Nickel-Cobalt Tungstate | Hydrothermal | Mesoporous, specific value not cited | researchgate.net |

Influence of Synthesis Parameters on this compound Morphology

The morphology of this compound is highly sensitive to the parameters of the synthesis process. scientific.net By carefully controlling these parameters, it is possible to tailor the final structure of the material for specific applications.

Several synthesis methods have been employed to produce this compound, including hydrothermal methods, solid-state reactions, and magnetron sputtering. mdpi.comresearchgate.net The hydrothermal method is noted for producing crystals with a complete phase, small particle size, and uniform distribution. mdpi.com For example, the water/ethylene (B1197577) glycol ratio in a hydrothermal synthesis can be varied to produce α-SnWO₄ with morphologies ranging from nanostrips to nanosheets. scielo.br The temperature and duration of hydrothermal synthesis also play a critical role, with variations leading to different particle sizes and shapes such as spherical, rod-like, and hexagonal nanoparticles of tin oxide. researchgate.net

In the case of thin film deposition, the synthesis temperature and the thickness of the initial tungsten trioxide (WO₃) film are crucial factors. nih.gov High temperatures (500–650 °C) and greater thicknesses (above 435 nm) can lead to the formation of a secondary SnW₃O₉ phase alongside SnWO₄. nih.gov Conversely, lower temperatures and thicknesses can yield single-phase SnWO₄ films. nih.gov The use of capping agents, such as EDTA in chemical coprecipitation, is also a key factor in controlling nanoparticle growth. semanticscholar.orgresearchgate.netbcrec.id Similarly, in the hydrothermal synthesis of tungsten trioxide hydrate (B1144303) films, the addition of different capping agents like Na₂SO₄, (NH₄)₂SO₄, and CH₃COONH₄ can result in platelike, wedgelike, and sheetlike nanostructures, respectively. acs.org

Sonochemical synthesis, which utilizes ultrasound, offers another route to control morphology. The shock waves generated during cavitation can lead to well-crystallized nanoparticles. researchgate.net The concentration of surfactants in the synthesis medium can also direct the formation of different morphologies, such as nanocrystalline aggregates or nanosheets. rsc.org

Growth Mechanisms of this compound Nanostructures

Understanding the growth mechanisms of this compound nanostructures is essential for the rational design and synthesis of materials with desired morphologies. The formation of different structures is often governed by principles of nucleation and crystal growth, which are influenced by the specific synthesis conditions.

In the formation of this compound films via the reaction of WO₃ with SnCl₂, a diffusion-based mechanism is proposed. acs.orgnih.gov Tin diffuses into the WO₃ lattice, and at elevated temperatures, the formation of the SnWO₄ phase occurs. nih.gov The unequal diffusion rates of tin and tungsten, a phenomenon known as the Kirkendall effect, can lead to different crystallization pathways at various temperatures. acs.orgnih.gov At higher temperatures (e.g., 600 °C), the higher mobility of tin can cause it to leave the bulk of the film, resulting in the crystallization of a tin-poor phase, SnW₃O₉. acs.orgnih.gov

The growth of nanostructures in solution-based methods like hydrothermal synthesis is often described by a dissolution-recrystallization mechanism. rsc.org In this process, initially formed amorphous precipitates dissolve and then recrystallize into more stable crystalline structures. The morphology of the final particles is influenced by the relative growth rates of different crystal facets. For instance, in the growth of rod-shaped manganese tungstate nanoparticles, it was proposed that the particles grow along the <001> axis. rsc.org

The use of capping agents or surfactants plays a crucial role in directing the growth of specific morphologies by selectively adsorbing to certain crystal faces, thereby inhibiting or promoting growth in particular directions. semnan.ac.ir For example, the self-assembly of long-chained amine surfactants into different phases (lyotropic or lamellar) can control whether nanocrystalline aggregates or nanosheets are formed. rsc.org

Theoretical and Computational Studies of Tin Tungstate

First-Principles Density Functional Theory (DFT) Calculations for Electronic Structure.mdpi.comresearchgate.net

First-principles Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of materials, including tin tungstate (B81510). youtube.comresearchgate.net This computational method allows for the calculation of various properties from fundamental quantum mechanical principles, providing a theoretical framework to understand and predict material behavior. researchgate.net DFT calculations for tin tungstate have been crucial in determining its band structure, density of states, and the nature of its chemical bonding, which are essential for its application in photocatalysis and optoelectronics. mdpi.comresearchgate.net

DFT simulations are typically performed using approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA). mdpi.comresearchgate.net These calculations can reveal the contributions of different atomic orbitals to the electronic states and provide a detailed picture of the electronic landscape of the material. researchgate.net

Theoretical calculations have been pivotal in understanding the distinct electronic properties of the two primary phases of this compound: the low-temperature α-phase and the high-temperature β-phase. mdpi.com

The α-SnWO₄ phase, which has an orthorhombic crystal structure, is characterized by a narrower, indirect band gap, with calculated values around 1.7 eV. mdpi.comnih.gov This indirect nature implies that a phonon is involved in the electron transition from the valence band to the conduction band. The valence band maximum (VBM) is primarily formed by the hybridization of O 2p and Sn 5s orbitals. mdpi.comresearchgate.net The conduction band minimum (CBM) is mainly composed of W 5d orbitals. mdpi.com This electronic configuration results in a wider range of light absorption, making it a promising material for photoelectrochemical applications. mdpi.comresearchgate.net

In contrast, β-SnWO₄ possesses a cubic crystal structure and is a direct band gap semiconductor. mdpi.com Its calculated band gap is significantly wider, approximately 2.7 eV. mdpi.com While the valence band composition is similar to the alpha phase, being a hybrid of O 2p and Sn 5s orbitals, the conduction band of the beta phase includes contributions from Sn 5p orbitals in addition to the W 5d orbitals. mdpi.com The wider band gap of β-SnWO₄ gives its photo-generated electrons and holes greater reduction and oxidation activity, respectively, making it suitable for photocatalysis. mdpi.com

The distinct differences in their band structures lead to different carrier separation efficiencies, with the indirect gap of α-SnWO₄ potentially leading to higher efficiency. mdpi.com

Table 1: Comparison of Calculated Band Gap Properties for this compound Phases

| Property | α-SnWO₄ | β-SnWO₄ |

| Crystal Structure | Orthorhombic | Cubic |

| Band Gap Type | Indirect | Direct |

| Calculated Band Gap (eV) | ~1.7 mdpi.comnih.gov | ~2.7 mdpi.com |

| Experimental Band Gap (eV) | 1.74 nih.gov | 2.50 - 2.82 researchgate.net |

| Conduction Band Composition | W 5d mdpi.com | W 5d + Sn 5p mdpi.com |

| Valence Band Composition | O 2p + Sn 5s mdpi.comresearchgate.net | O 2p + Sn 5s mdpi.com |

This table is populated with data from theoretical calculations and experimental findings for comparison.

In both α- and β-SnWO₄, the valence bands are predominantly formed by the hybridization of O 2p and Sn 5s orbitals. mdpi.comresearchgate.net This indicates a strong covalent interaction between tin and oxygen atoms. The conduction bands, however, show a marked difference between the two phases. mdpi.com

For α-SnWO₄ , the conduction band edge is mainly composed of W 5d orbitals. mdpi.com This suggests that tungsten centers play a crucial role in the electronic transitions and photocatalytic activity of this phase.

For β-SnWO₄ , the conduction band is a mixture of W 5d and Sn 5p orbitals. mdpi.com The presence of Sn 5p states in the conduction band of the beta phase is a key differentiator from the alpha phase and contributes to its wider band gap.

The projected density of states (PDOS) allows for a quantitative assessment of the contribution of each orbital (Sn 5s, W 5d, O 2p) to the total DOS, offering a deeper understanding of the chemical bonding and electronic properties of this compound. researchgate.net

Band Structure and Band Gap Calculations for α- and β-Tin Tungstate

Molecular Dynamics Simulations for Lattice Properties and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of atoms and molecules in a material, providing insights into its structural properties, stability, and phase transitions. mdpi.commdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, allowing for the investigation of temperature and pressure-dependent phenomena. osti.gov

For this compound, MD simulations can be employed to investigate the stability of its different crystalline phases (α-SnWO₄ and β-SnWO₄) as a function of temperature. The α-phase is known to be stable at lower temperatures, while the β-phase is stable at higher temperatures. mdpi.com MD simulations can model this phase transition by calculating the free energy of each phase at different temperatures.

Furthermore, MD simulations can provide information about the lattice dynamics, such as phonon dispersion curves and vibrational modes. jkps.or.kr This is crucial for understanding the thermal properties of this compound and its behavior under different environmental conditions. The simulations can also be used to study the structural and thermodynamic properties of tin and its allotropes, which can provide foundational knowledge for understanding the behavior of tin within the tungstate compound. unimap.edu.my

Computational Modeling of Surface Reactivity and Adsorption on this compound

Computational modeling, particularly using DFT, is instrumental in understanding the surface reactivity and adsorption processes on this compound, which are critical for its performance in applications like photocatalysis and gas sensing. mdpi.com These models can simulate the interaction of molecules with the tungstate surface, providing insights into adsorption energies, reaction pathways, and the electronic changes that occur upon adsorption. plathinium.com

For photocatalysis, understanding the adsorption of water molecules and other reactants on the this compound surface is essential. Computational models can identify the most favorable adsorption sites and the nature of the chemical bonds formed. For example, studies on similar materials like ferrihydrite have shown that tungstate and molybdate (B1676688) anions adsorb to the surface, and the strength of this adsorption is pH-dependent. researchgate.netcore.ac.uk Similar computational approaches can be applied to this compound to understand how its surface interacts with various species in an aqueous environment.

The models can also predict how surface defects, such as oxygen vacancies, influence the reactivity of the material. These defects can create active sites that enhance catalytic activity. By simulating the adsorption of different molecules on both perfect and defective surfaces, researchers can gain a deeper understanding of the reaction mechanisms at an atomic level. mdpi.com

Prediction of Novel this compound Phases and Their Properties

Computational methods, especially those based on DFT, are not only used to study known materials but also to predict the existence and properties of novel phases. mdpi.com For this compound, it is known that other related phases such as SnW₃O₉ can exist alongside α-SnWO₄ and WO₃, particularly under specific synthesis conditions like high temperatures and certain film thicknesses. nih.govacs.orgnih.gov

Computational screening and crystal structure prediction algorithms can be used to explore the potential for other stable or metastable this compound compounds with different stoichiometries or crystal structures. These predictive studies can calculate the formation energy, electronic band structure, and other key properties of hypothetical phases. This can guide experimental efforts to synthesize new materials with tailored properties for specific applications. For instance, the discovery of new tungstate phases with optimal band gaps and charge carrier mobilities could lead to more efficient photocatalysts or solar cell materials. researchgate.net

Advanced Functional Applications of Tin Tungstate Materials

Photocatalytic Applications for Environmental and Energy Solutions

Photocatalysis using semiconductor materials like tin tungstate (B81510) offers a sustainable approach to address environmental pollution and generate clean energy. By harnessing light energy, these materials can drive chemical reactions that would otherwise require significant energy input. Tin tungstate, particularly in its α-phase, is noted for its narrow band gap (approximately 1.7–2.0 eV), which allows it to absorb a significant portion of the visible light spectrum, making it an efficient photocatalyst. ucl.ac.ukdiva-portal.orgrsc.org However, its practical application can be limited by the rapid recombination of photogenerated electron-hole pairs and issues with stability. ucl.ac.ukdiva-portal.org

Photocatalytic Degradation of Organic Pollutants

This compound has demonstrated considerable efficacy in breaking down harmful organic pollutants present in water. When irradiated with light, the semiconductor generates electron-hole pairs that produce highly reactive oxygen species. These species then attack and decompose complex organic molecules into simpler, less harmful substances.

Research has shown that the morphology and composition of this compound materials play a crucial role in their photocatalytic performance. For instance, α-SnWO₄ nanosheets exhibit superior photocatalytic activity in the degradation of rhodamine B (RhB) under visible light compared to their bulk counterparts, a quality attributed to their high specific surface area (63.7 m²/g) and enhanced light absorption. ucl.ac.ukacs.org Similarly, nest-like and flower-like α-SnWO₄ structures have been reported to achieve high degradation efficiencies for methyl orange (MO). diva-portal.org Composites of β-SnWO₄ with reduced graphene oxide (rGO) have shown remarkable performance, achieving high degradation efficiencies for both MO and RhB in a short time. acs.org

Below is a table summarizing the photocatalytic degradation efficiency of various this compound-based materials for different organic pollutants.

| Catalyst | Pollutant | Degradation Efficiency | Time (min) | Light Source |

| Nest-like α-SnWO₄ | Methyl Orange (MO) | 96.1% | 60 | > 420 nm |

| Flower-like α-SnWO₄ | Methyl Orange (MO) | 95% | 80 | > 420 nm |

| α-SnWO₄ Nanosheets | Rhodamine B (RhB) | Superior to bulk | - | > 420 nm |

| β-SnWO₄-rGO | Methyl Orange (MO) | 90% | - | Visible Light |

| β-SnWO₄-rGO | Rhodamine B (RhB) | 91% | - | Visible Light |

This table presents data compiled from various research findings. ucl.ac.ukdiva-portal.orgacs.org

Photoelectrochemical Water Splitting for Hydrogen Production

The production of hydrogen gas (H₂) through photoelectrochemical (PEC) water splitting is a promising avenue for generating clean and renewable fuel. This compound, specifically α-SnWO₄, is considered a highly promising photoanode material for this application due to its suitable band gap and favorable band edge positions for water oxidation. mdpi.comacs.orgmdpi.com Theoretically, α-SnWO₄ photoanodes could achieve high solar-to-hydrogen (STH) efficiencies. rsc.org

Photocatalytic CO₂ Reduction using this compound

Photocatalytic carbon dioxide (CO₂) reduction aims to convert CO₂ into valuable chemical fuels, such as formic acid (HCOOH), methanol (B129727) (CH₃OH), or methane (B114726) (CH₄), using solar energy. This process mimics natural photosynthesis and presents a viable strategy for mitigating greenhouse gas emissions while producing fuel. ucl.ac.ukwindows.net The process involves the generation of electron-hole pairs in the photocatalyst upon light absorption. These electrons then reduce CO₂ into various products. semanticscholar.orgwindows.net

While extensive research exists for materials like titanium dioxide (TiO₂) and bismuth tungstate (Bi₂WO₆) in this application, the use of this compound specifically for CO₂ reduction is a less explored area. The fundamental principles suggest that a semiconductor like SnWO₄, with its ability to absorb visible light, could potentially drive this reaction. The efficiency of such a process would depend on the catalyst's ability to facilitate electron transfer to CO₂ molecules and suppress competing reactions. semanticscholar.org The formation of heterojunctions, for instance in a composite like SnWO₄/Cu₂O/Ag₂WO₄, has been suggested as a strategy to enhance charge separation for applications including CO₂ reduction. acs.org However, detailed studies focusing solely on this compound's efficacy and product selectivity in CO₂ photoreduction are not as prevalent in the current scientific literature.

Mechanistic Insights into Photocatalytic Activity and Charge Carrier Dynamics